Molecular Conformation: C–SO2–NH–C Torsion Angle Compared with N-Phenyl and N-(3-Methylphenyl) Analogs
The C–SO2–NH–C torsion angle of 4-methyl-N-(2-methylphenyl)benzenesulfonamide was measured as 56.7° (3) [1]. This value represents a conformational reversal of more than 108° compared to 4-methyl-N-phenylbenzenesulfonamide, which exhibits a torsion angle of -51.6° (3) [1]. This indicates that the ortho-methyl group on the aniline ring forces a fundamentally different spatial orientation relative to the unsubstituted N-phenyl analog.
| Evidence Dimension | C–SO2–NH–C torsion angle (solid-state conformation) |
|---|---|
| Target Compound Data | 56.7° (3) for 4-methyl-N-(2-methylphenyl)benzenesulfonamide |
| Comparator Or Baseline | -51.6° (3) for 4-methyl-N-phenylbenzenesulfonamide (CAS 68-34-8) |
| Quantified Difference | Δ >108°; conformational reversal |
| Conditions | Single-crystal X-ray diffraction at 299 K; orthorhombic crystal system, space group Pbca |
Why This Matters
This conformational inversion directly impacts hydrogen-bonding capacity, crystal packing, and melting point—making the compound suitable for co-crystallization screens and solid-form development where the N-phenyl analog would adopt an incompatible geometry.
- [1] Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2009). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 65(12), o3208. DOI: 10.1107/S1600536809049411. View Source
